molecular formula C4H5BrN2 B095365 4-Bromo-2-methyl-1H-imidazole CAS No. 16265-11-5

4-Bromo-2-methyl-1H-imidazole

Cat. No.: B095365
CAS No.: 16265-11-5
M. Wt: 161 g/mol
InChI Key: APLZLUYWLINBOZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Bromo-2-methylimidazole, also known as 5-bromo-2-methyl-1H-imidazole or 4-Bromo-2-methyl-1H-imidazole, is a member of the imidazole class of compounds . Imidazoles are known to interact with various targets, including Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These targets play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production .

Mode of Action

Imidazoles typically interact with their targets by binding to active sites, leading to changes in the target’s function

Biochemical Pathways

Given its potential targets, it may influence pathways related to ph regulation, oxygen transport, and energy production . The compound’s effects on these pathways could lead to downstream effects on cellular function and metabolism.

Pharmacokinetics

Imidazoles are generally known for their good absorption and distribution profiles . The bromine atom in 4-Bromo-2-methylimidazole may affect its pharmacokinetic properties, potentially influencing its bioavailability.

Result of Action

Based on its potential targets, it may influence cellular ph, oxygen transport, and energy production . These effects could have various impacts on cellular function and overall organismal health.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-methylimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Preparation Methods

The synthesis of Terikalant involves several steps:

Chemical Reactions Analysis

Terikalant undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: Terikalant can undergo substitution reactions, particularly involving its benzopyran and piperidine moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Terikalant is unique among potassium channel blockers due to its specific structure and mechanism of action. Similar compounds include:

    Dofetilide: Another potassium channel blocker used for treating arrhythmias.

    Ibutilide: Known for its ability to convert atrial fibrillation to normal sinus rhythm.

    Amiodarone: A widely used antiarrhythmic agent with a broad spectrum of action.

Compared to these compounds, Terikalant offers a more targeted approach to blocking specific potassium channels, potentially reducing side effects and improving efficacy .

Properties

IUPAC Name

5-bromo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLZLUYWLINBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378322
Record name 4-Bromo-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16265-11-5
Record name 5-Bromo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16265-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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